Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid and contains a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the condensation reaction between ethyl 4-aminobenzoate and 2-oxocyclohexanone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A related compound with similar structural features.
Ethyl 4-hydroxybenzoate: Another ester derivative of benzoic acid.
Ethyl 4-methoxybenzoate: A compound with a methoxy group instead of an amino group.
Uniqueness
Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
5348-98-1 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3 |
InChI Key |
LQSVKENMAXZZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O |
Origin of Product |
United States |
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